鲁卡帕利布磷酸盐
描述
鲁卡帕利布磷酸盐是一种口服小分子聚(ADP-核糖)聚合酶(PARP)抑制剂,包括 PARP-1、PARP-2 和 PARP-3。 它主要用作抗癌剂,特别是对于患有复发性卵巢癌和与有害 BRCA1 或 BRCA2 突变相关的转移性去势抵抗性前列腺癌的患者 。 该化合物以其干扰癌细胞DNA修复机制的能力而闻名,导致细胞死亡和肿瘤生长减少 .
科学研究应用
作用机制
鲁卡帕利布磷酸盐通过抑制 PARP 酶发挥作用,PARP 酶在 DNA 修复中起着至关重要的作用。通过阻断 PARP 的活性,该化合物阻止了 DNA 中单链断裂的修复,导致 DNA 复制过程中双链断裂的积累。 这导致了具有缺陷的同源重组修复机制(例如具有 BRCA 突变的那些)的癌细胞的合成致死性 。 PARP 的抑制也会影响其他细胞过程,包括转录和细胞周期进程 .
类似化合物:
奥拉帕利布: 另一种 PARP 抑制剂,用于类似的适应症,包括具有 BRCA 突变的卵巢癌和乳腺癌。
尼拉帕利布: 一种 PARP 抑制剂,具有更广泛的适应症,包括卵巢癌、输卵管癌和腹膜癌。
他拉佐帕利布: 以其强大的 PARP 抑制能力而闻名,用于乳腺癌治疗
鲁卡帕利布磷酸盐的独特性: 鲁卡帕利布磷酸盐因其特殊的药代动力学特性而独一无二,包括中等口服生物利用度以及无论是否进食都可以服用 。 它还具有可控的安全性,常见的副作用是疲劳和恶心 。 此外,鲁卡帕利布磷酸盐在卵巢癌和前列腺癌中均显示出疗效,使其成为癌症治疗中的多功能选择 .
生化分析
Biochemical Properties
Rucaparib phosphate interacts with poly (ADP-ribose) polymerase proteins (PARP-1, PARP-2, and PARP-3), inhibiting their function . It also inhibits the enzyme hexose-6-phosphate dehydrogenase (H6PD) .
Cellular Effects
Rucaparib phosphate influences cell function by inhibiting PARP proteins, which play a crucial role in DNA repair. By inhibiting these proteins, Rucaparib phosphate can induce DNA damage and cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Molecular Mechanism
Rucaparib phosphate exerts its effects at the molecular level by binding to PARP proteins and inhibiting their enzymatic activity. This inhibition prevents the PARP proteins from repairing DNA damage, leading to the accumulation of DNA damage and, ultimately, cell death .
Temporal Effects in Laboratory Settings
Rucaparib phosphate accumulates in plasma exposure after repeated administration of the approved 600-mg twice-daily dosage . Steady state is achieved after continuous twice-daily dosing for a week .
Dosage Effects in Animal Models
The effects of Rucaparib phosphate vary with different dosages in animal models. An exposure–response analysis revealed dose-dependent changes in selected clinical efficacy and safety endpoints .
Metabolic Pathways
Rucaparib phosphate is involved in the metabolic pathway of DNA repair, where it interacts with PARP proteins. It is eliminated through both metabolism and excretion .
Transport and Distribution
Rucaparib phosphate is transported and distributed within cells and tissues. In vitro studies suggested that Rucaparib phosphate inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 .
准备方法
合成路线和反应条件: 鲁卡帕利布磷酸盐的合成涉及多个步骤,从商业上可获得的起始原料开始。 关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以引入所需的取代基 。 最后一步涉及形成磷酸盐,以提高化合物的溶解度和生物利用度 .
工业生产方法: 鲁卡帕利布磷酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效纯化技术和严格的质量控制措施,以确保最终产品的稠度和纯度 .
化学反应分析
反应类型: 鲁卡帕利布磷酸盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰官能团,可能改变化合物的活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
形成的主要产物: 从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱羟基化合物 .
相似化合物的比较
Olaparib: Another PARP inhibitor used for similar indications, including ovarian and breast cancers with BRCA mutations.
Niraparib: A PARP inhibitor with a broader range of indications, including ovarian, fallopian tube, and peritoneal cancers.
Talazoparib: Known for its potent PARP inhibition and used in breast cancer therapy
Uniqueness of Rucaparib Phosphate: Rucaparib phosphate is unique due to its specific pharmacokinetic properties, including moderate oral bioavailability and the ability to be dosed with or without food . It also has a manageable safety profile, with common adverse events being fatigue and nausea . Additionally, rucaparib phosphate has shown efficacy in both ovarian and prostate cancers, making it a versatile option in cancer therapy .
属性
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCGJTKEKXUBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459868-92-9 | |
Record name | Rucaparib phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459868929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUCAPARIB PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M9955244 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。